1-{4,4-diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1(4H)-yl}ethanone
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Overview
Description
1-{4,4-DIPHENYL-2-[(1E)-2-PHENYLETHENYL]-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-1-YL}ETHAN-1-ONE is a complex organic compound featuring a benzoxazine ring fused with a phenylethenyl group
Preparation Methods
The synthesis of 1-{4,4-DIPHENYL-2-[(1E)-2-PHENYLETHENYL]-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,4-diphenyl-2-[(1E)-2-phenylethenyl]-2,4-dihydro-1H-3,1-benzoxazine with ethanone under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .
Scientific Research Applications
1-{4,4-DIPHENYL-2-[(1E)-2-PHENYLETHENYL]-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-1-YL}ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds include:
4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Known for its photonic and optical properties.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities.
4-Hydroxy-2-quinolones: Notable for their pharmaceutical applications. Compared to these compounds, 1-{4,4-DIPHENYL-2-[(1E)-2-PHENYLETHENYL]-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-1-YL}ETHAN-1-ONE stands out due to its unique benzoxazine structure and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C30H25NO2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[4,4-diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1-yl]ethanone |
InChI |
InChI=1S/C30H25NO2/c1-23(32)31-28-20-12-11-19-27(28)30(25-15-7-3-8-16-25,26-17-9-4-10-18-26)33-29(31)22-21-24-13-5-2-6-14-24/h2-22,29H,1H3/b22-21+ |
InChI Key |
DUXSABVZZZUSPH-QURGRASLSA-N |
Isomeric SMILES |
CC(=O)N1C(OC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)N1C(OC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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